molecular formula C5H9NO B2636703 1-Aminopent-4-yn-2-ol CAS No. 57702-72-4

1-Aminopent-4-yn-2-ol

Cat. No.: B2636703
CAS No.: 57702-72-4
M. Wt: 99.133
InChI Key: ZVZGGDQXPNJDCH-UHFFFAOYSA-N
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Description

1-Aminopent-4-yn-2-ol is an organic compound with the molecular formula C5H9NO It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentynyl chain

Properties

IUPAC Name

1-aminopent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZGGDQXPNJDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ammonia in the presence of a catalyst. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopent-4-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

1-Aminopent-4-yn-2-ol is characterized by its ability to undergo several chemical transformations:

  • Oxidation : Can form aldehydes or ketones.
  • Reduction : Can yield alkenes or alkanes.
  • Substitution : Capable of forming halogenated derivatives.

These properties enable its use as a building block in organic synthesis and as an intermediate for more complex molecules.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, facilitating the creation of complex organic compounds. For instance, it has been used in the synthesis of ligands for homogeneous catalysis, demonstrating its utility in developing new catalytic systems .

Biological Research

In biological contexts, this compound is investigated for its potential roles in biochemical pathways. It can act as a probe to study enzyme mechanisms due to its ability to form hydrogen bonds and participate in nucleophilic reactions . This property makes it valuable for exploring interactions within metabolic pathways and understanding enzyme functions.

Medicinal Chemistry

This compound is being explored for its therapeutic properties. It has potential applications as a precursor in drug development, particularly in creating compounds with anticancer activity. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, indicating promising anticancer properties .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity profiles, such as the development of polymers or other advanced materials .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisBuilding block for complex organic moleculesSynthesis of ligands for catalysis
Biological ResearchProbe for studying enzyme mechanismsInvestigating metabolic pathways
Medicinal ChemistryPrecursor in drug developmentAnticancer compound synthesis
Industrial ApplicationsProduction of specialty chemicals and materialsDevelopment of advanced polymers

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of this compound revealed significant anticancer activity against human liver cancer cells (HepG2). The synthesized compounds exhibited cytotoxic effects with IC50_{50} values indicating potent anti-proliferative activity. The mechanism involved apoptosis induction through caspase activation pathways .

Case Study 2: Enzyme Mechanism Probing

Research utilizing this compound as a probe demonstrated its effectiveness in elucidating enzyme mechanisms within biochemical pathways. By modifying this compound and observing the resultant effects on enzyme activity, researchers gained insights into substrate specificity and enzyme kinetics, furthering the understanding of metabolic processes .

Mechanism of Action

The mechanism of action of 1-Aminopent-4-yn-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and other biomolecules, influencing biochemical pathways.

Comparison with Similar Compounds

    1-Amino-2-propanol: Similar in structure but with a shorter carbon chain.

    1-Amino-3-butanol: Similar but with a different position of the hydroxyl group.

    1-Amino-5-hexyn-3-ol: Similar but with a longer carbon chain and different functional group positions.

Uniqueness: 1-Aminopent-4-yn-2-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Biological Activity

1-Aminopent-4-yn-2-ol, also known as APAO, is an alkyne-based amino alcohol that exhibits a range of biological activities due to its unique structural properties. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, for its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

This compound has the molecular formula C5_5H9_9NO and a molecular weight of approximately 99.13 g/mol. The presence of both an amino group and a hydroxyl group on a pentynol backbone enables diverse chemical reactivity and biological interactions. Its structural features facilitate hydrogen bonding and participation in various biochemical pathways, making it a versatile compound in research applications.

Structural Overview

PropertyDescription
Molecular FormulaC5_5H9_9NO
Molecular Weight99.13 g/mol
Functional GroupsAmino (-NH2_2), Hydroxyl (-OH)
Structural TypeAlkyne-based amino alcohol

The biological activity of this compound primarily revolves around its interaction with enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds, which can influence enzyme activity and modulate various biochemical pathways. Research indicates that it may act as an inhibitor or activator in enzymatic reactions, impacting metabolic processes.

Biological Activities

This compound has been studied for various biological activities, including:

  • Enzyme Inhibition : It has shown potential as an inhibitor of aldose reductase (ALR), an enzyme involved in the polyol pathway of glucose metabolism. This pathway is significant in the development of diabetic complications, making ALR inhibitors valuable in diabetes management .
  • Antioxidant Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antioxidant activity, which could provide protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Aldose Reductase Inhibition : A study reported that alkynylated amino acids derived from this compound exhibited selective inhibition against ALR2 over ALR1. This selectivity is crucial for developing therapies targeting diabetic complications .
  • Synthesis and Functionalization : Research has demonstrated effective synthesis methods for creating derivatives of this compound through reactions such as Sonogashira cross-coupling, which enhances its utility in drug development .
  • Biochemical Pathway Modulation : Ongoing investigations are focused on elucidating the compound's interactions with cellular receptors and enzyme systems, which could lead to new therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Aminopent-4-en-1-alcoholAmino group at position 2Different reactivity due to amino positioning
PropargylamineBasic structure without hydroxyl groupLacks alcohol functionality; different reactivity
1-AminopentanolHydroxyl group at position 2Variations in biological activity

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